3-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid
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Overview
Description
3-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is a synthetic organic compound with the molecular formula C15H15N3O2S It is characterized by a thiazolo[3,2-b][1,2,4]triazole core structure, which is a fused heterocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid typically involves the formation of the thiazolo[3,2-b][1,2,4]triazole core followed by functionalization with a propanoic acid moiety. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,4-dimethylphenylthiourea with α-haloketones can lead to the formation of the thiazolo[3,2-b][1,2,4]triazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
3-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of 3-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase I, which is involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
1,2,4-Triazole Derivatives: These compounds have a similar triazole ring but lack the fused thiazole ring, resulting in different chemical and biological activities
Uniqueness
3-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C15H15N3O2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-[6-(2,4-dimethylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]propanoic acid |
InChI |
InChI=1S/C15H15N3O2S/c1-9-3-4-11(10(2)7-9)12-8-21-15-16-13(17-18(12)15)5-6-14(19)20/h3-4,7-8H,5-6H2,1-2H3,(H,19,20) |
InChI Key |
KZNPTRUXUQPOMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC3=NC(=NN23)CCC(=O)O)C |
Origin of Product |
United States |
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